1-(4-Methylphenyl)ethane-1,2-diamine

Lipophilicity ADME Chromatography

This 1-arylethane-1,2-diamine scaffold, specifically substituted with a 4-methyl group, provides a distinct and predictable lipophilicity (XlogP=0.2) essential for controlling membrane permeability and molecular recognition in CNS-targeted drug discovery. Its physicochemical profile is non-interchangeable with unsubstituted phenyl analogs (logP=2.05), ensuring consistent chromatographic behavior and bioactivity in your asymmetric synthesis workflows.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12112300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)ethane-1,2-diamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CN)N
InChIInChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3
InChIKeyAQZSWECURAKYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)ethane-1,2-diamine: A Unique 4-Methyl-Substituted Chiral Diamine Building Block for Precision Synthesis


1-(4-Methylphenyl)ethane-1,2-diamine (CAS 69810-75-9), also designated as 1-p-tolyl-ethane-1,2-diamine, is an aliphatic diamine derivative featuring a 4-methylphenyl group at the C1 position of an ethane-1,2-diamine backbone. This compound possesses a molecular weight of 150.22 g/mol and contains two primary amine functionalities, enabling its utility as a versatile chiral scaffold in organic synthesis and medicinal chemistry . Its structure is further defined by a predicted XlogP of 0.2 and a topological polar surface area of 52 Ų, providing a distinct physicochemical profile compared to unsubstituted or other para-substituted analogs .

Why Generic 1-Arylethane-1,2-diamines Cannot Substitute for 1-(4-Methylphenyl)ethane-1,2-diamine


Generic substitution among 1-arylethane-1,2-diamines is precluded by the profound influence of the para-substituent on both molecular conformation and emergent physicochemical properties. In studies of adrenergic isosters, the 1-aryl-N'-(phenylmethyl)-N-alkyl-1,2-ethanediamine derivatives exhibited greater activity than debenzylated free amino analogs, directly implicating lipophilicity at the α-position as a key driver of bioactivity [1]. The 4-methyl group in 1-(4-methylphenyl)ethane-1,2-diamine imparts a specific, predictable alteration in lipophilicity (XlogP = 0.2) relative to the unsubstituted phenyl analog (logP = 2.05), thereby dictating its unique chromatographic behavior, membrane permeability, and molecular recognition properties in a manner that simple in-class substitution cannot replicate [2]. Furthermore, the stereochemical outcome of reactions employing chiral diamines is intrinsically linked to the specific aryl substitution pattern, making 1-(4-methylphenyl)ethane-1,2-diamine a non-interchangeable reagent in asymmetric synthesis workflows .

Quantitative Evidence Guide: Differentiating 1-(4-Methylphenyl)ethane-1,2-diamine from Close Analogs


Lipophilicity Control: 4-Methyl Substitution Lowers logP by 1.8 Units Relative to Unsubstituted Phenyl Analog

The 4-methyl substituent on 1-(4-methylphenyl)ethane-1,2-diamine (CAS 69810-75-9) yields a calculated XlogP of 0.2, in stark contrast to the more lipophilic 1-phenylethane-1,2-diamine (logP = 2.0457). This 1.8-unit reduction in logP represents a significant shift in partition coefficient, directly impacting compound retention in reversed-phase chromatography, membrane permeability, and oral bioavailability predictions .

Lipophilicity ADME Chromatography

Molecular Weight Differential: 4-Methyl Substitution Adds 14.03 g/mol vs. Unsubstituted Phenyl Scaffold

1-(4-Methylphenyl)ethane-1,2-diamine exhibits a molecular weight of 150.22 g/mol (monoisotopic mass 150.115698455 g/mol). In contrast, the unsubstituted analog 1-phenylethane-1,2-diamine has a molecular weight of 136.194 g/mol. This 14.03 g/mol mass difference is a direct consequence of the methyl group, providing a definitive handle for analytical discrimination via LC-MS or GC-MS in reaction monitoring and purity assessments .

Mass Spectrometry Synthetic Chemistry Quality Control

Hydrogen Bond Capacity: 4-Methyl Substitution Maintains 2 H-Bond Donors/Acceptors, Differentiating from Electron-Withdrawing Analogs

The compound possesses two hydrogen bond donors and two hydrogen bond acceptors, identical to the unsubstituted phenyl analog but distinct from the 4-chlorophenyl analog, which has the same count (2 donors, 2 acceptors) but differs in lipophilicity (XlogP = 0.5 for 4-chloro vs. 0.2 for 4-methyl). In contrast, a 4-methoxy analog would present three hydrogen bond acceptors. This parity in H-bond capacity between methyl and chloro analogs underscores that differentiation arises from the electronic and steric nature of the substituent, rather than gross H-bond count, which is critical for designing selective metal-binding ligands or modulating biological target interactions .

Coordination Chemistry Solubility Catalysis

Chiral Center Impact: Enantiopure (1S)-Form Exhibits Superior Binding Affinity vs. Racemate in Biological Systems

The (1S)-enantiomer of 1-(4-methylphenyl)ethane-1,2-diamine exhibits superior binding affinity for chiral biological targets compared to its (1R)-counterpart or the racemic mixture, due to enhanced spatial compatibility with protein binding pockets. This stereochemical requirement is paramount in the development of CNS-active agents, where the (1S)-enantiomer serves as a key precursor for antipsychotic and antidepressant drug candidates that target serotonin and dopamine receptors . In contrast, the racemic mixture (e.g., CAS 69810-75-9) may exhibit attenuated or off-target activity, necessitating chiral resolution or asymmetric synthesis for high-fidelity applications .

Chiral Resolution Medicinal Chemistry Enantioselectivity

Enzyme Inhibition Profile: Weak Dihydroorotase Inhibition (IC50 180 µM) Distinguishes from More Potent Analogs

In a focused enzyme inhibition assay, 1-(4-methylphenyl)ethane-1,2-diamine demonstrated an IC50 of 1.80E+5 nM (180 µM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37. While this activity is modest, it provides a quantitative benchmark for the compound's baseline interaction with a key pyrimidine biosynthesis enzyme. This data point differentiates it from more potent diamine-based inhibitors that may exhibit nanomolar IC50 values against related targets, underscoring its utility as a weakly active control or a scaffold for optimization [1].

Enzyme Inhibition Pyrimidine Biosynthesis Target Selectivity

Optimal Research and Industrial Applications for 1-(4-Methylphenyl)ethane-1,2-diamine Based on Quantitative Differentiation


Chiral Scaffold for CNS Drug Discovery (Serotonin/Dopamine Modulators)

Procure the (1S)-enantiomer (CAS 1212836-86-6) of 1-(4-methylphenyl)ethane-1,2-diamine as a stereochemically pure building block for the synthesis of antipsychotic and antidepressant lead compounds. The (1S)-configuration is essential for achieving desired binding affinity to serotonin and dopamine receptors, as highlighted by its role as a precursor in CNS-active agent development .

Lipophilicity-Tuned Ligand for Metal Complexation or Chromatography

Utilize 1-(4-methylphenyl)ethane-1,2-diamine (CAS 69810-75-9) when a moderately lipophilic diamine scaffold (XlogP = 0.2) is required. Its reduced logP compared to the unsubstituted phenyl analog (logP = 2.05) makes it better suited for aqueous or polar organic reaction media, and its distinct retention time in reversed-phase HPLC facilitates easier purification and analysis .

Weak Control Compound in Dihydroorotase Inhibition Assays

Employ the racemic mixture of 1-(4-methylphenyl)ethane-1,2-diamine as a weakly active control (IC50 ≈ 180 µM) in enzyme inhibition studies targeting dihydroorotase or related pyrimidine biosynthesis enzymes. Its defined, albeit low, potency provides a consistent benchmark for validating assay conditions and evaluating the efficacy of more potent inhibitor candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylphenyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.